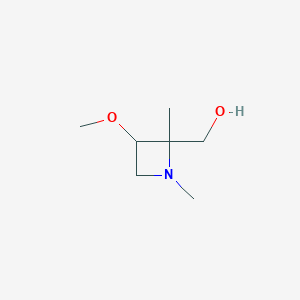
(3-Methoxy-1,2-dimethylazetidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-1,2-dimethylazetidin-2-yl)methanol: is an organic compound with the molecular formula C7H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol typically involves the reaction of appropriate azetidine derivatives with methanol under controlled conditions. One common method includes the alkylation of azetidine with methanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions:
Oxidation: (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can be reduced to form various amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives. Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted azetidine derivatives.
科学研究应用
Chemistry: (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of novel drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating their activity. It can also interact with receptors or other proteins, influencing cellular pathways and processes. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
(3-Methoxy-1,2-dimethylazetidine): Lacks the hydroxyl group, making it less polar and potentially less reactive.
(3-Hydroxy-1,2-dimethylazetidine): Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
(3-Methoxy-1,2-dimethylpyrrolidine): Contains a five-membered ring instead of a four-membered azetidine ring, leading to different steric and electronic properties.
Uniqueness: (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol is unique due to the presence of both methoxy and hydroxyl groups on the azetidine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
(3-methoxy-1,2-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9)6(10-3)4-8(7)2/h6,9H,4-5H2,1-3H3 |
InChI 键 |
FEOBSKPJGWRGGL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CN1C)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


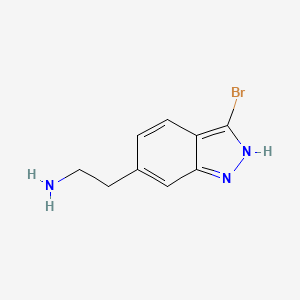
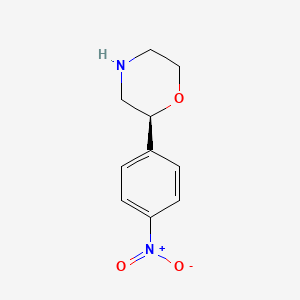
![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11762676.png)
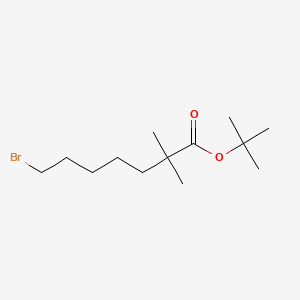
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)

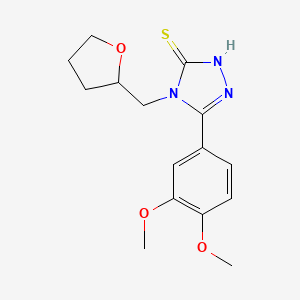
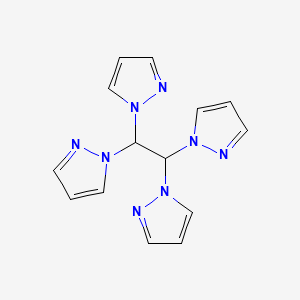

![1-[3-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B11762712.png)
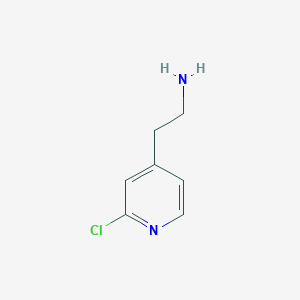
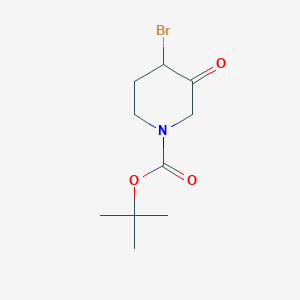
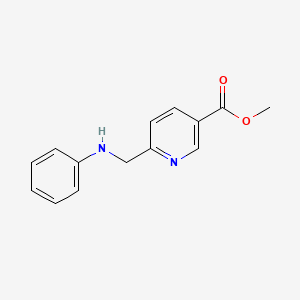
![5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11762734.png)
